![molecular formula C23H22ClN7O2 B2696575 (5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-59-2](/img/structure/B2696575.png)
(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a methoxy group, a triazolopyrimidine ring, a piperazine ring, and a ketone group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole and piperazine rings, in particular, are known to confer unique properties to molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, while the triazole ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone and methoxy groups could impact its solubility, while the aromatic rings could influence its stability .Applications De Recherche Scientifique
Pharmacological Research
The study of N-heterocycles has gained prominence due to their versatility in various fields. Quinoline derivatives, including the compound , have been explored for their pharmacological properties. Specifically, quinolinyl-pyrazoles have garnered attention. These novel heterocycles are synthesized using innovative strategies and screened for efficacy against existing drugs. Researchers aim to discover less toxic and more potent quinolinyl-pyrazoles for treating various health threats .
Synthetic Chemistry
Synthesis Strategies: Quinoline, a well-known nitrogenous tertiary base, has a rich history. It was first isolated from coal tar in 1834 and later synthesized by Charles Gerhardt in 1842. Researchers have developed various methods for synthesizing quinoline derivatives, including the compound under investigation. These approaches involve both conventional and novel techniques.
Novel Pyrazoloquinoline Synthesis: A series of novel pyrazolo[3,4-b]-quinoline derivatives were designed and synthesized. The synthetic route involved treating a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation. These compounds hold promise for further exploration in drug development .
Medicinal Chemistry
Antimicrobial and Antioxidant Activity: While specific data on the compound itself may be limited, related imidazole hybrids have been studied. For instance, a tetra-substituted imidazole derivative with a similar structure exhibited antioxidant activity. Researchers synthesized this compound through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
Drug Interactions
CYP2C9 Inhibition: The compound’s potential interactions with cytochrome P450 enzymes, particularly CYP2C9, warrant investigation. Time-dependent inhibition of CYP2C9 has been observed in human liver microsomes .
Glycosyl Donors and Ligands
Phosphitylation Reagent: The compound can serve as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles. This reaction leads to the formation of useful glycosyl donors and ligands .
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target. Triazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-15-3-6-17(7-4-15)31-22-20(27-28-31)21(25-14-26-22)29-9-11-30(12-10-29)23(32)18-13-16(24)5-8-19(18)33-2/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJPFMFYPMAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2696492.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)
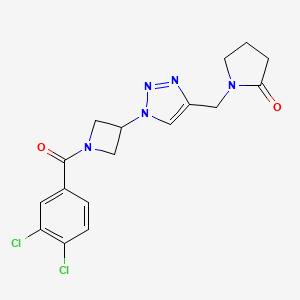
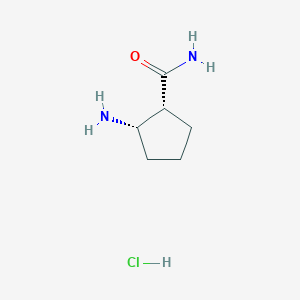
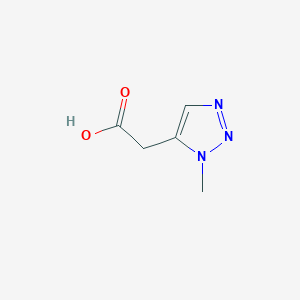
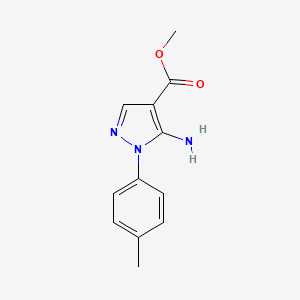
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)
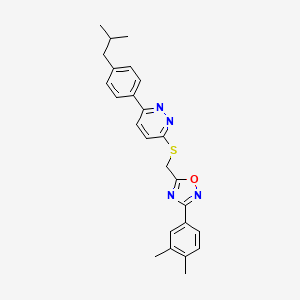
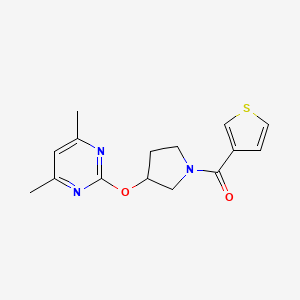
![2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol](/img/structure/B2696509.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

